![molecular formula C29H22N4OS2 B14517999 2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]- CAS No. 62684-39-3](/img/structure/B14517999.png)
2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]- is a complex organic compound with the molecular formula C31H26N4OS2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthalenol with formaldehyde and 4-phenyl-2-thiazolylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalenol moiety can be oxidized to form quinones.
Reduction: The thiazolyl groups can be reduced under specific conditions to yield corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced thiazolyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]- involves its interaction with specific molecular targets. The compound’s thiazolyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-Naphthalenol, 1-[bis[(4-methylphenyl)-2-thiazolyl]amino]methyl]-
- 2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]-(Q82330062)
Uniqueness
2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of naphthalenol and thiazolyl groups makes it a versatile compound for various applications .
Properties
CAS No. |
62684-39-3 |
|---|---|
Molecular Formula |
C29H22N4OS2 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1-[bis[(4-phenyl-1,3-thiazol-2-yl)amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C29H22N4OS2/c34-25-16-15-19-9-7-8-14-22(19)26(25)27(32-28-30-23(17-35-28)20-10-3-1-4-11-20)33-29-31-24(18-36-29)21-12-5-2-6-13-21/h1-18,27,34H,(H,30,32)(H,31,33) |
InChI Key |
ZDGINKGTDUOFFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(C3=C(C=CC4=CC=CC=C43)O)NC5=NC(=CS5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[1-(phenylselanyl)hexyl]silane](/img/structure/B14517916.png)
![8,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14517921.png)
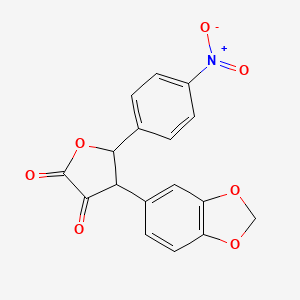
![1,1'-[3-(Prop-2-en-1-yl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14517924.png)
![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}butan-1-amine](/img/structure/B14517932.png)
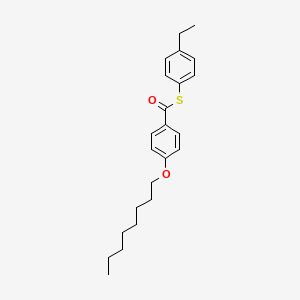
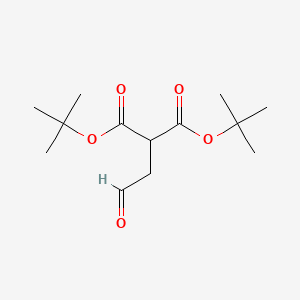
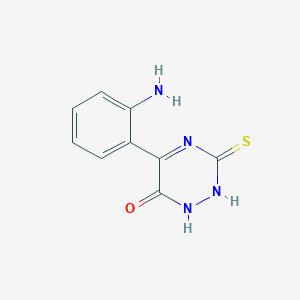
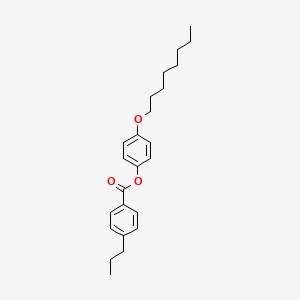
![(3-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14517952.png)
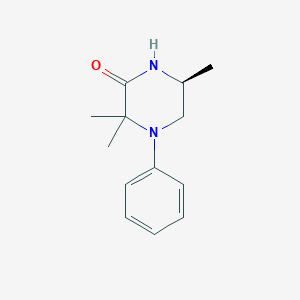
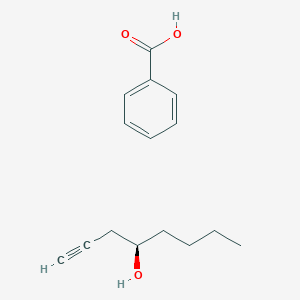
![1-[(2-Butylnaphthalen-1-yl)sulfanyl]-2,2,2-trichloroethan-1-ol](/img/structure/B14517995.png)

